3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine
Overview
Description
3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine is a complex organic compound featuring an indole ring system substituted with an ethyl group and a methoxy group, as well as a pyrazol-5-amine moiety. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of reagents and solvents is also critical to minimize environmental impact and improve cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Indole-3-carbinol: Another indole derivative with potential anticancer properties.
Melatonin: A well-known indole derivative with applications in regulating sleep and circadian rhythms.
5-Methoxytryptamine: An indole derivative with various biological activities.
Uniqueness: 3-(1-Ethyl-4-methoxy-1H-indol-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of the pyrazol-5-amine moiety, which may confer distinct biological and chemical properties compared to other indole derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
5-(1-ethyl-4-methoxyindol-2-yl)-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-3-18-11-5-4-6-13(19-2)9(11)7-12(18)10-8-14(15)17-16-10/h4-8H,3H2,1-2H3,(H3,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDXAUJKZYLLFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C1C3=CC(=NN3)N)C(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.